3-[(3S,5R,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
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Overview
Description
3-[(3S,5R,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one: is a cardenolide, a type of steroid that is derived from plants. It is a derivative of digitoxigenin, which is known for its role in cardiac glycosides. These compounds are significant due to their potent biological activities, particularly in the treatment of heart conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3S,5R,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one involves multiple steps, starting from digitoxigenin. The process typically includes dehydration reactions to remove water molecules and form the anhydro derivative. Specific reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound often involves large-scale extraction from plant sources, followed by chemical modification. The process is optimized for yield and purity, using advanced techniques such as chromatography and crystallization to isolate the compound.
Chemical Reactions Analysis
Types of Reactions: 3-[(3S,5R,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, varying temperatures and solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-[(3S,5R,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of heart conditions.
Industry: Used in the production of pharmaceuticals and other bioactive compounds.
Mechanism of Action
The mechanism of action of 3-[(3S,5R,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one involves its interaction with the sodium-potassium ATPase pump. By inhibiting this pump, the compound increases intracellular sodium levels, which in turn leads to an increase in intracellular calcium levels. This increase in calcium enhances cardiac contractility, making it useful in the treatment of heart conditions .
Comparison with Similar Compounds
Digitoxigenin: The parent compound of 3-[(3S,5R,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one, known for its role in cardiac glycosides.
Digoxin: Another cardiac glycoside with similar biological activity but different pharmacokinetic properties.
Ouabain: A related compound with potent effects on the sodium-potassium ATPase pump.
Uniqueness: this compound is unique due to its specific structural modifications, which confer distinct biological activities and pharmacokinetic properties compared to its analogs. This makes it a valuable compound for both research and therapeutic applications .
Properties
CAS No. |
17149-54-1 |
---|---|
Molecular Formula |
C23H32O3 |
Molecular Weight |
356.506 |
IUPAC Name |
3-[(3S,5R,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C23H32O3/c1-22-9-7-16(24)12-15(22)3-4-17-19-6-5-18(14-11-21(25)26-13-14)23(19,2)10-8-20(17)22/h11,15-16,18-19,24H,3-10,12-13H2,1-2H3/t15-,16+,18-,19-,22+,23-/m1/s1 |
InChI Key |
ACCPYZQKWUXPRC-GMLHRNBNSA-N |
SMILES |
CC12CCC(CC1CCC3=C2CCC4(C3CCC4C5=CC(=O)OC5)C)O |
Origin of Product |
United States |
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